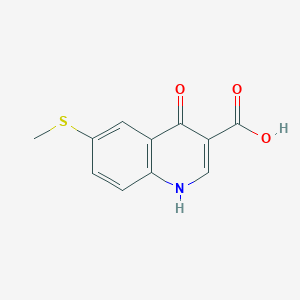
4,8,12-Trimethyl-3,7,11-tridecatrienoyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,8,12-Trimethyl-3,7,11-tridecatrienoyl Chloride is a chemical compound with the molecular formula C16H25ClO and a molecular weight of 268.82 g/mol. This compound is used in various chemical syntheses, particularly in the production of stabilizers for stomach epithelial cells and anti-inflammatory agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,8,12-Trimethyl-3,7,11-tridecatrienoyl Chloride typically involves the chlorination of 4,8,12-Trimethyl-3,7,11-tridecatrienoyl. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process involves the use of specialized equipment to handle the chlorination reaction safely and efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
4,8,12-Trimethyl-3,7,11-tridecatrienoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with various reagents to form new products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with amines can yield amides, while reactions with alcohols can produce esters.
Applications De Recherche Scientifique
4,8,12-Trimethyl-3,7,11-tridecatrienoyl Chloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is involved in the synthesis of stabilizers for stomach epithelial cells, which are important for maintaining gut health.
Medicine: It is used in the production of anti-inflammatory agents that help reduce inflammation in various medical conditions.
Industry: The compound is utilized in the manufacture of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4,8,12-Trimethyl-3,7,11-tridecatrienoyl Chloride involves its ability to react with various biological molecules. The compound can form covalent bonds with nucleophiles in biological systems, leading to the formation of stable products. This reactivity is crucial for its role in stabilizing stomach epithelial cells and reducing inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,8,12-Trimethyl-1,3,7,11-tridecatetraene: This compound has a similar structure but lacks the chloride group, making it less reactive in certain chemical reactions.
Farnesyl Acetate: Another related compound, Farnesyl Acetate, has an acetate group instead of a chloride group, which affects its reactivity and applications.
Uniqueness
4,8,12-Trimethyl-3,7,11-tridecatrienoyl Chloride is unique due to its specific reactivity with nucleophiles, making it valuable in the synthesis of stabilizers and anti-inflammatory agents. Its ability to form stable covalent bonds with biological molecules sets it apart from similar compounds.
Propriétés
Formule moléculaire |
C16H25ClO |
|---|---|
Poids moléculaire |
268.82 g/mol |
Nom IUPAC |
(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienoyl chloride |
InChI |
InChI=1S/C16H25ClO/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16(17)18/h7,9,11H,5-6,8,10,12H2,1-4H3/b14-9+,15-11+ |
Clé InChI |
ABSXCIBBOUAMNG-YFVJMOTDSA-N |
SMILES isomérique |
CC(=CCC/C(=C/CC/C(=C/CC(=O)Cl)/C)/C)C |
SMILES canonique |
CC(=CCCC(=CCCC(=CCC(=O)Cl)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


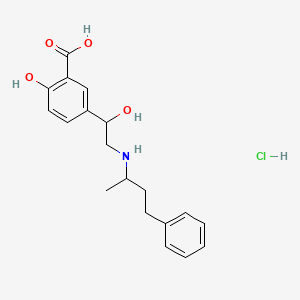
![N-[(1R)-1-(3-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13425247.png)
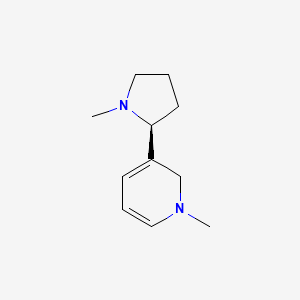
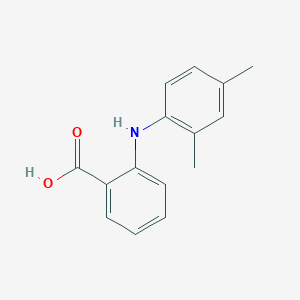
![(8S,9R)-8-[2-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxypropan-2-yl]-9-hydroxy-8,9-dihydrofuro[2,3-h]chromen-2-one](/img/structure/B13425277.png)
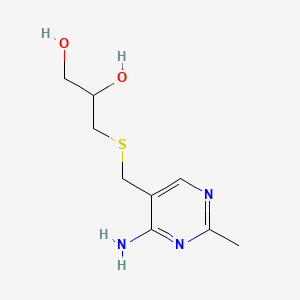
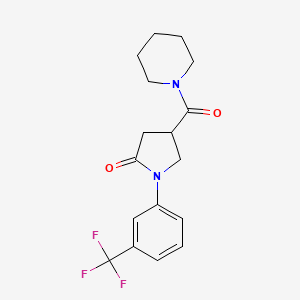
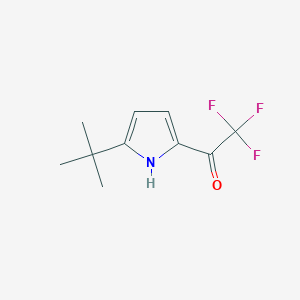

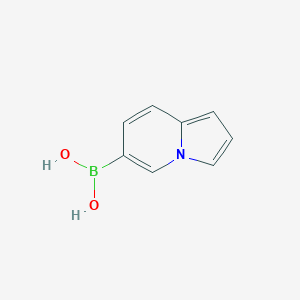

![(E)-but-2-enedioic acid;N-[2-[2-[4-[2-(2-hydroxyethoxy)ethyl]piperazine-1-carbonyl]phenyl]sulfanylphenyl]acetamide](/img/structure/B13425308.png)
![[(E)-2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl] trifluoromethanesulfonate](/img/structure/B13425311.png)
